Dichlorprop-sodium

Description

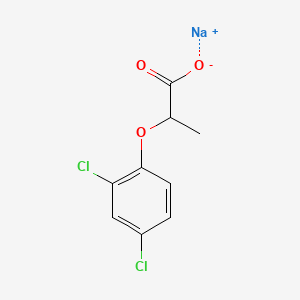

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84731-65-7 |

|---|---|

Molecular Formula |

C9H7Cl2NaO3 |

Molecular Weight |

257.04 g/mol |

IUPAC Name |

sodium;2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

XWAFIZUTHLRWBE-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Research

Methodologies for the Enantioselective Synthesis of Dichlorprop (B359615) Isomers

Dichlorprop possesses a chiral center, resulting in two enantiomers: (R)-dichlorprop and (S)-dichlorprop. The herbicidal activity is primarily attributed to the (R)-isomer, also known as dichlorprop-p (B76475). mdpi.comwikipedia.org Consequently, research has focused on methods to produce the enantiopure (R)-isomer, minimizing the environmental load of the inactive (S)-isomer.

Several chromatographic techniques have been developed for the analytical and preparative separation of dichlorprop enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. acs.orgscilit.com For instance, a Cinchona-derived chiral selector has been used in both HPLC and centrifugal partition chromatography (CPC) for the preparative enantiomer separation of dichlorprop. acs.orgcapes.gov.br While both techniques demonstrated comparable loading capacities, CPC was found to have significantly lower solvent consumption. acs.org

Another approach involves capillary electrophoresis (CE), which has been successfully used for the chiral analysis of dichlorprop. mdpi.com An electrokinetic chromatography (EKC) method utilizing TM-β-CD as a chiral selector achieved baseline separation of dichlorprop enantiomers. mdpi.com Furthermore, chiral derivatization followed by ultra-performance liquid chromatography (UPLC) with fluorescence detection has been developed for the stereoselective determination of dichlorprop enantiomers in various samples. nih.gov

The enantioselective degradation of dichlorprop in different soil types has also been a key area of investigation. Studies have shown that the degradation rates of (R)- and (S)-dichlorprop can differ significantly depending on the soil microbiome. nih.gov For example, in some soils, the herbicidally active (R)-enantiomer is favored due to an isomerization equilibrium constant (K = kRS/kSR) of less than one. nih.gov

Table 1: Comparison of Chromatographic Methods for Dichlorprop Enantiomer Separation

| Technique | Chiral Selector/Stationary Phase | Key Findings | Reference |

| HPLC | Cinchona-derived chiral stationary phase | Comparable loading capacity to CPC, higher solvent consumption. | acs.org |

| CPC | Cinchona-derived chiral stationary-phase additive | Complete enantiomer separations of up to 366 mg of racemic dichlorprop. acs.orgcapes.gov.br | acs.orgcapes.gov.br |

| CE-EKC | TM-β-CD | Baseline separation of enantiomers in approximately 15 minutes. mdpi.com | mdpi.com |

| UPLC | Covalent chiral derivatization | High efficiency and suitability for routine analysis of dichlorprop enantiomers. nih.gov | nih.gov |

Design and Synthesis of Dichlorprop-Based Prodrug Systems for Enhanced Biological Activity

Another area of interest is the development of prodrugs that release phenoxy acetic acid-type auxins upon activation by plant-specific enzymes, such as amidohydrolases. mdpi.com This approach allows for tissue-specific activation, concentrating the herbicidal effect where it is most needed and potentially reducing off-target effects. mdpi.com

Development and Characterization of Herbicidal Ionic Liquids Incorporating Dichlorprop Anions

Herbicidal ionic liquids (HILs) are a novel class of compounds that combine a herbicidal anion, such as dichlorprop, with a carefully selected cation. This transformation into an ionic liquid form can significantly alter the physicochemical properties of the herbicide, leading to benefits such as reduced volatility and enhanced efficacy. researchgate.netresearchgate.net

Researchers have synthesized and characterized a variety of HILs incorporating the 2-(2,4-dichlorophenoxy)propionate (dichlorprop) anion. researchgate.netresearchgate.net In one study, a homologous series of HILs was created using 1-alkyl-1-methylpiperidinium cations with varying alkyl chain lengths. researchgate.net The synthesis was achieved through a simple and environmentally friendly two-step procedure with high yields. researchgate.net The resulting HILs exhibited high thermal stability and hydrophobicity, and their herbicidal activity was influenced by the length of the alkyl chain on the cation. researchgate.net

Another study focused on HILs with tetraalkylammonium cations. researchgate.net These HILs also maintained biological activity against selected weeds, with the highest efficacy observed for those with longer alkyl substituents on the cation. researchgate.net The enhanced performance of these HILs is partly attributed to their good surface-activation and wetting properties, which facilitate the penetration of the active substance into the plant. researchgate.net The conversion of known herbicides into ionic liquids is a promising strategy to mitigate some of the drawbacks associated with conventional formulations. nih.gov

Dicationic herbicidal ionic liquids (HILs) containing two different herbicidal anions, including 2-(2,4-dichlorophenoxy)propionate, have also been synthesized and characterized. nih.gov These dicationic HILs have shown enhanced herbicidal efficacy compared to reference herbicides. nih.gov

Table 2: Properties of Dichlorprop-Based Herbicidal Ionic Liquids

| Cation Type | Key Physicochemical Properties | Herbicidal Efficacy | Reference |

| 1-alkyl-1-methylpiperidinium | High thermal stability, hydrophobicity. researchgate.net | Maintained biological activity, influenced by alkyl chain length. researchgate.net | researchgate.net |

| Tetraalkylammonium | Good surface-activation and wetting properties. researchgate.net | Highest efficacy with longer alkyl substituents. researchgate.net | researchgate.net |

| Dicationic bis(ammonium) | Good affinity with polar and semipolar solvents. nih.gov | More effective than reference herbicides. nih.gov | nih.gov |

Fabrication and Property Analysis of Dichlorprop-Sodium (B12670362) Nanohybrid Formulations for Controlled Release

The development of controlled-release formulations is a key strategy to improve the efficiency and reduce the environmental impact of herbicides. Nanohybrid formulations, particularly those using layered double hydroxides (LDHs), have shown significant promise for the controlled delivery of dichlorprop. jchemrev.comresearchgate.net

LDHs are materials with a layered structure that can intercalate guest anions, such as dichlorprop, between their layers. researchgate.netbuct.edu.cnmdpi.com This intercalation allows for the gradual release of the herbicide into the environment. Studies have demonstrated the successful synthesis of dichlorprop-intercalated Zn/Al-LDH nanohybrids using both co-precipitation and ion-exchange methods. researchgate.net The release of dichlorprop from these nanohybrids was found to be dependent on the concentration of surrounding ions and followed pseudo-second order kinetics. researchgate.netresearchgate.netutm.my

The release behavior of dichlorprop from these nanocomposites has been studied in various aqueous solutions. jchemrev.comutm.my The release was found to be higher in solutions containing carbonate and phosphate (B84403) anions, which can readily exchange with the intercalated dichlorprop. researchgate.netutm.my Kinetic studies revealed that the release mechanism can vary depending on the composition of the release medium. researchgate.netutm.my These findings suggest that LDH-based nanohybrids can serve as effective matrices for the controlled release of dichlorprop, offering a more environmentally friendly approach to weed management. researchgate.net

Table 3: Characteristics of Dichlorprop-LDH Nanohybrid Formulations

| LDH Composition | Synthesis Method | Key Release Characteristics | Reference |

| Zn/Al-LDH | Co-precipitation, Ion Exchange | Release is dependent on the concentration of incoming ions; follows pseudo-second order kinetics. researchgate.netutm.my | researchgate.netutm.my |

| Zn/Al-LDH | Not specified | Release is higher in carbonate and phosphate solutions. researchgate.net | researchgate.netutm.my |

Mechanistic and Physiological Investigations in Plant Biology

Elucidation of Molecular and Cellular Mechanisms of Auxin-Mimic Action in Target Species

Dichlorprop-sodium (B12670362) is a synthetic herbicide belonging to the phenoxyalkanoic acid class. Its primary mechanism of action is to mimic the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). ucanr.edu Synthetic auxins like dichlorprop (B359615) persist longer in plant tissues than natural IAA, which is rapidly inactivated through conjugation and degradation, leading to more potent and ultimately lethal effects. mdpi.com The herbicidal action of dichlorprop is initiated by its structural similarity to IAA, allowing it to bind to auxin receptors and trigger a cascade of downstream signaling events. ucanr.edu

At the cellular level, this compound induces abnormal and uncontrolled growth. wikipedia.org It is thought to increase the plasticity of the cell wall, stimulate the biosynthesis of proteins, and promote the production of ethylene (B1197577). wikipedia.org This leads to excessive and disorganized cell division and elongation, particularly in tissues undergoing active growth. wikipedia.orgnih.gov The resulting damage to vascular tissues disrupts the transport of water and nutrients, contributing to the plant's eventual death.

The auxin overload caused by dichlorprop disrupts the plant's hormonal balance. High concentrations of auxins are known to activate the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of the stress hormone ethylene. mdpi.comnih.gov The subsequent increase in ethylene production can induce senescence and other stress responses, exacerbating the herbicidal effect. nih.govnih.gov This disruption of hormonal homeostasis is a critical component of the molecular action of dichlorprop and other auxin-mimicking herbicides.

Analysis of Physiological and Morphological Responses in Susceptible Plant Systems

The application of this compound to susceptible broadleaf plants elicits a range of distinct physiological and morphological responses characteristic of auxin herbicide phytotoxicity. These symptoms are the macroscopic manifestation of the underlying molecular and cellular disruptions.

Physiological Responses: The physiological state of a susceptible plant is profoundly altered by dichlorprop. A common response to the induced stress is a reduction in photosynthetic capacity. This can be due to a decrease in chlorophyll (B73375) and carotenoid content, which leads to chlorosis (yellowing of leaves). nih.govyoutube.com Herbicide stress can also cause oxidative damage through the overproduction of reactive oxygen species (ROS). youtube.com This leads to lipid peroxidation, damaging cell membranes and impairing their function. youtube.com The plant's antioxidant defense systems may be stimulated in response, but they are often overwhelmed by the herbicidal action. nih.gov

Comparative Studies on the Differential Biological Activity of Dichlorprop Enantiomers in Plants

Dichlorprop possesses a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-dichlorprop and (S)-dichlorprop. nih.gov Scientific investigations have consistently demonstrated that the herbicidal activity resides almost exclusively in the (R)-enantiomer, also known as dichlorprop-P (B76475). wikipedia.orgnih.gov The (S)-enantiomer is generally considered biologically inactive from a herbicidal perspective. nih.gov

This enantioselectivity is a result of the specific three-dimensional interaction between the herbicide molecule and the plant's auxin receptors or other target proteins. The spatial arrangement of the (R)-enantiomer allows for a proper fit into the active site of these proteins, initiating the auxin-mimic response. The (S)-enantiomer, due to its different configuration, cannot bind effectively and thus fails to elicit the same phytotoxic cascade.

Research has highlighted distinct biological effects between the two enantiomers. In studies with the model plant Arabidopsis thaliana, treatment with (R)-dichlorprop resulted in a significant decrease in fresh weight, oxidative damage, and major disturbances to leaf morphology and mesophyll cell structure. nih.govnih.gov Conversely, the (S)-enantiomer caused a slight increase in fresh weight and had a much weaker impact on plant morphology and metabolism. nih.govproquest.comresearchgate.net Furthermore, (R)-dichlorprop was found to preferentially induce the production of reactive oxygen species (ROS) compared to the (S)-enantiomer, contributing to its higher toxicity. nih.gov Enantioselective effects have also been observed in nitrogen metabolism, where (R)-dichlorprop alters the primary assimilation pathway for ammonium (B1175870) in Arabidopsis, a change not seen with (S)-dichlorprop treatment.

Plant Metabolism of Dichlorprop and its Metabolites

As a systemic herbicide, this compound is absorbed by the plant and translocated to its sites of action. nih.gov For post-emergence foliar applications, the primary barrier to absorption is the waxy cuticle covering the leaf epidermis. taylorfrancis.com Once it penetrates the cuticle and crosses the plasma membrane, dichlorprop can be transported throughout the plant via two primary pathways: the xylem and the phloem.

Movement within the plant is critical for the efficacy of systemic herbicides. Translocation via the phloem (symplastic pathway) allows the herbicide to move both up and down the plant, from the source tissues (e.g., mature leaves) to sink tissues (e.g., roots, shoot tips, and developing leaves) where cell division is active. ucanr.edu This is the primary route for delivering the herbicide to the meristematic regions that are most susceptible to auxin mimics. Xylem transport (apoplastic pathway) primarily involves the upward movement of substances with the transpiration stream from the roots to the shoots. ucanr.edu

Studies using related phenoxy herbicides have shown that tolerant plant species often exhibit restricted translocation compared to susceptible species. frontiersin.org For example, in tolerant cotton lines, the majority of absorbed 2,4-D remained in the treated leaf, whereas in susceptible lines, it was widely distributed throughout the plant. frontiersin.org Research on a dichlorprop-P ester applied to poplar demonstrated rapid hydrolysis to the active dichlorprop-P form, which was then quickly transported and accumulated in the stem and leaves, indicating efficient systemic distribution. nih.gov

Once absorbed, dichlorprop undergoes metabolic biotransformation within the plant tissues. This is a detoxification process that plants use to break down foreign compounds (xenobiotics). The metabolism of herbicides in plants generally occurs in three phases. Phase I involves reactions such as oxidation, reduction, and hydrolysis to introduce or expose functional groups on the herbicide molecule. ucanr.edu Phase II consists of conjugating the modified herbicide or its metabolites to endogenous molecules like sugars (e.g., glucose) or amino acids. ucanr.edulsuagcenter.com Phase III involves the sequestration of these conjugates into vacuoles or their incorporation into cell wall components. ucanr.edu

For dichlorprop, metabolism in plants has been reported to involve the degradation of the propionic acid side-chain to form the primary metabolite, 2,4-dichlorophenol (B122985) . nih.gov This can be followed by hydroxylation of the aromatic ring and subsequent ring opening. nih.gov Another significant pathway, particularly for the detoxification of 2,4-dichlorophenol, is conjugation. Studies on the metabolism of 2,4-dichlorophenol in various edible plants revealed that the major terminal metabolites were saccharide conjugates, primarily DCP-(6-O-malonyl)-glucoside and its precursor, DCP-glucose . regulations.gov In wheat, methylation has also been identified as a metabolic pathway, resulting in the formation of dichlorprop-P methyl ester . nih.gov

The rate and pathway of dichlorprop metabolism can vary significantly among different plant species. This differential metabolism is a primary mechanism of selectivity, explaining why some plants (like grasses) are tolerant to phenoxy herbicides while others (broadleaf weeds) are susceptible. lsuagcenter.com Tolerant species are typically able to metabolize and detoxify the herbicide much more rapidly than susceptible species.

Direct evidence for interspecific variability comes from studies comparing the degradation of dichlorprop enantiomers. In one investigation, several species of broadleaf weeds were found to preferentially degrade the (S)-enantiomer of dichlorprop. In contrast, three species of turf grass metabolized the racemic mixture without any enantioselectivity, degrading both the (R)- and (S)-forms at similar rates. nih.gov This indicates the presence of different enzymatic systems between the two plant groups.

Further evidence of species-specific metabolism was observed in a study of a dichlorprop-P ester (DCPE). In wheat, the metabolism involved hydrolysis and methylation. In orange trees, only the parent ester and hydrolyzed dichlorprop-P were detected, while in poplar, only the hydrolyzed dichlorprop-P was found, highlighting distinct metabolic fates across these species. nih.gov

Environmental Fate and Transport Dynamics

Degradation Pathways and Kinetics in Environmental Compartments

The dissipation of dichlorprop (B359615) in the environment is primarily driven by microbial degradation and photodegradation. epa.gov The rate and extent of these processes are influenced by environmental conditions such as temperature, pH, and the presence of microbial populations.

Microbial Degradation Processes in Aerobic and Anaerobic Environments

Microbial degradation is a key process in the breakdown of dichlorprop in both soil and aquatic systems.

Aerobic Environments: Under aerobic conditions, dichlorprop is readily metabolized by microorganisms. scispace.com Studies have shown that in the presence of oxygen, dichlorprop can be completely broken down, with the degradation of both of its enantiomers observed within days in activated sludge. scispace.com The half-life of dichlorprop in soil can range from no degradation in 28 days to as short as 4 days, highlighting the variability based on soil type and microbial activity. nih.gov The degradation process often involves the cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol (B122985), which is further degraded. nih.gov The rate of aerobic bioremediation is generally faster and more efficient than anaerobic degradation. mdpi.comaijcrnet.com

Anaerobic Environments: In the absence of oxygen, the degradation of dichlorprop is significantly slower. scispace.com While some anaerobic degradation can occur, the process is often less complete compared to aerobic conditions. epa.gov Under anaerobic conditions, dichlorprop has been shown to persist for extended periods. scispace.com

Photodegradation Mechanisms and Rates in Aquatic Systems

Photodegradation, or the breakdown of a chemical by light, is a significant dissipation pathway for dichlorprop in aquatic environments. epa.govnih.gov This process can occur through two primary mechanisms:

Direct Photolysis: Dichlorprop can directly absorb sunlight, leading to its chemical transformation.

Indirect Photolysis: Other substances in the water, known as photosensitizers, can absorb light and transfer the energy to dichlorprop, initiating its degradation.

The rate of photodegradation is influenced by factors such as water clarity, depth, and the intensity of sunlight. researchgate.netnauka.gov.pl Studies have shown that photodegradation can be a major route of dissipation for dichlorprop, especially in shallow, sunlit waters. researchgate.netscispace.com The process can lead to the formation of various photoproducts. researchgate.net

Hydrolytic Stability and Characterization of Hydrolysis Products

Hydrolysis, the reaction of a compound with water, is generally not considered a major degradation pathway for dichlorprop under typical environmental conditions. nih.gov Dichlorprop is relatively stable to hydrolysis. nih.gov However, under certain conditions, such as in alkaline waters, the rate of hydrolysis can increase. researchgate.net The primary hydrolysis product of dichlorprop is 2,4-dichlorophenol. researchgate.netapvma.gov.au

Enantioselective Degradation Phenomena in Soil and Water Matrices

Dichlorprop is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-dichlorprop and (S)-dichlorprop. herts.ac.ukresearchgate.net Only the (R)-enantiomer exhibits significant herbicidal activity. researchgate.net

Microbial degradation of dichlorprop in soil and water can be enantioselective, meaning one enantiomer is degraded faster than the other. scispace.comnih.gov This can lead to a shift in the enantiomeric ratio of the remaining dichlorprop in the environment.

In Soil: Studies have shown that in some aerobic soils, the (S)-enantiomer degrades more rapidly than the (R)-enantiomer. scispace.comresearchgate.net However, preferential degradation of either the R- or S-enantiomer has been observed across different soil types. nih.gov Enantiomerization, the conversion of one enantiomer to the other, has also been observed in both directions in various soils. nih.gov

In Water: In aquatic environments, such as marine ecosystems, the (R)-enantiomer has been observed to be preferentially degraded under aerobic conditions. scispace.com

The enantioselective behavior is dependent on the specific microbial populations present and the environmental conditions. scispace.comnih.gov For instance, the bacterium Sphingopyxis sp. DBS4 has been found to preferentially catabolize (S)-DCPP over (R)-DCPP. researchgate.net

Mobility and Distribution within Soil-Water Systems

The movement and distribution of dichlorprop-sodium (B12670362) within the environment are largely dictated by its interaction with soil and sediment particles.

Adsorption and Desorption Characteristics on Diverse Soil Constituents

Adsorption is the process by which a chemical binds to the surface of soil particles, while desorption is the release of the chemical from these surfaces. regulations.gov These processes are critical in determining the mobility of dichlorprop in the soil.

Dichlorprop generally exhibits low to moderate adsorption to soil, which means it has the potential to be mobile. epa.govnauka.gov.pl The extent of adsorption is influenced by several soil properties:

Organic Carbon Content: Soils with higher organic carbon content tend to adsorb more dichlorprop. researchgate.net

Clay Content: Clay minerals can also contribute to the adsorption of dichlorprop. scielo.org.co

pH: Soil pH plays a significant role in the adsorption of dichlorprop. researchgate.net As an acidic herbicide, its adsorption can be influenced by the soil's pH level. scialert.net

The strength of adsorption is often quantified by the Freundlich adsorption coefficient (Kf). regulations.govnih.gov The desorption process, which determines how readily dichlorprop is released back into the soil solution, can also be characterized. nih.gov Studies have shown that the desorption of dichlorprop can be reversible, indicating that it can be released from soil particles and become available for transport or degradation. regulations.gov

Interactive Data Table: Freundlich Adsorption Coefficients (Kf) for Dichlorprop in Various Soils

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kf (L/kg) | Reference |

| Clay Loam | 5.95 | - | 5.82 | 33.83 | scialert.net |

| Clay | 2.10 | - | 6.70 | 18.12 | scialert.net |

Note: The data presented is illustrative and based on available research. Actual values can vary significantly depending on specific soil characteristics and experimental conditions.

Leaching Potential through Varied Soil Profiles and Implications for Groundwater Dynamics

The movement of this compound through soil and its potential to contaminate groundwater are influenced by a complex interplay of the chemical's properties and the characteristics of the soil. Dichlorprop is considered to have a high potential for mobility in soil. herts.ac.uk

Influence of Soil Properties:

The leaching of dichlorprop is significantly affected by soil composition. Key factors include:

Organic Carbon Content: Soils with higher organic carbon content tend to adsorb dichlorprop more strongly, reducing its mobility. nih.gov However, in subsoils where organic matter is low, other factors become more dominant. slu.se

Clay Content: Clay minerals can also contribute to the adsorption of dichlorprop, thereby limiting its movement. slu.se Studies have shown that for some herbicides, clay content is a primary predictor of adsorption, especially when organic carbon levels are low. slu.se

Soil pH: The pKa of dichlorprop is 3.1, meaning it will exist predominantly in its anionic (negatively charged) form in most environmental soils (pH 5-9). nih.gov Anions generally exhibit weaker adsorption to soil particles, which are often negatively charged, thus increasing the potential for leaching. nih.gov

Soil Structure and Preferential Flow: In structured soils with macropores and cracks, preferential flow can occur. This phenomenon can lead to the rapid transport of dichlorprop to deeper soil layers, bypassing the more biologically active topsoil where degradation is more likely to occur. nih.gov

Research Findings on Leaching:

Field and laboratory studies have provided valuable insights into the leaching behavior of dichlorprop:

A study using lysimeters with undisturbed clay and peat soils found that dichlorprop leaching was significantly influenced by the amount of water input. nih.gov Interestingly, higher water input, simulating a wet year, led to a more than tenfold reduction in dichlorprop leaching. nih.gov This was attributed to the potential for preferential flow in drier topsoil, which allowed the herbicide to be rapidly transported to the subsoil where it was stored and later leached. nih.gov

The concept of the Groundwater Ubiquity Score (GUS), which combines a pesticide's half-life and its soil sorption coefficient (Koc), is used to rank its potential to move towards groundwater. orst.edu Dichlorprop's properties suggest a moderate to high potential for groundwater movement. orst.edu

Implications for Groundwater:

The potential for dichlorprop to leach through the soil profile raises concerns about groundwater contamination. ontosight.ainhmrc.gov.au Once in the groundwater, its persistence and potential effects become a significant environmental issue. The detection of pesticides like dichlorprop in groundwater can indicate issues with agricultural practices or accidental spills. nhmrc.gov.au

Table 1: Leaching of Dichlorprop in Different Soil Types Under Varied Irrigation A study on undisturbed clay and peat soil monoliths investigated the impact of two irrigation levels on dichlorprop leaching. The 'average' and 'worst-case' scenarios correspond to total water inputs of 664 and 749 mm per year, respectively. The data, presented in grams of active ingredient per hectare (g a.i. ha⁻¹), reveals a counterintuitive trend where increased water input significantly reduced the amount of dichlorprop leached.

| Soil Type | Irrigation Level | Total Water Input (mm/year) | Dichlorprop Leached (g a.i. ha⁻¹) |

| Clay | Average | 664 | 3.22 |

| Clay | Worst-case | 749 | 0.26 |

| Peat | Average | 664 | 28.9 |

| Peat | Worst-case | 749 | 2.67 |

Data sourced from a study on the leaching patterns of dichlorprop in structured soils. nih.gov

Modeling Approaches for Environmental Transport and Spatial Distribution

To better understand and predict the movement of this compound in the environment, various mathematical models are employed. These models integrate data on the herbicide's chemical properties, soil characteristics, and hydrological conditions.

Types of Models:

Pesticide Leaching Models (PLM): These functional models are designed to simulate the transport of pesticides through the soil, including scenarios with macroporous flow. capes.gov.br They often incorporate concepts of mobile and immobile water phases to account for both slow movement through the soil matrix and rapid preferential flow. capes.gov.br

PESTAN (Pesticide Analytical Model): This model is used for initial screening assessments to evaluate the potential for groundwater contamination. epa.gov It simulates the vertical transport of a dissolved pollutant through a homogeneous soil. epa.gov

Reactive Transport Models: These more complex models can simulate the interactions between physical transport processes and chemical and biological reactions, such as sorption and degradation. oieau.fr Three-dimensional reactive transport simulations have been used to study the fate of dichlorprop in aquifers. oieau.fr

Key Parameters in Modeling:

Effective modeling relies on accurate input parameters, including:

Soil Sorption Coefficient (Koc): This value quantifies the tendency of a pesticide to bind to soil organic carbon. Koc values for dichlorprop have been reported in the range of 34 to 129, indicating very high to high mobility. nih.gov

Degradation Half-life: This represents the time it takes for half of the applied pesticide to break down in the environment.

Hydrological Data: Information on rainfall, irrigation, and water flow through the soil is crucial for accurate transport predictions. nih.gov

Model Applications and Limitations:

Models have been used to simulate dichlorprop leaching in different soil textures. capes.gov.br While they can simulate hydrological results reasonably well, accurately predicting the amount of leached pesticide can be challenging without optimizing some model parameters against measured data. capes.gov.br One study found that a three-dimensional reactive transport model could satisfactorily reproduce the rapid degradation of dichlorprop observed in a field experiment, especially when accounting for microbial growth. oieau.fr

Assessment of Environmental Persistence Across Diverse Matrices

The persistence of this compound in the environment is a key factor in determining its long-term impact. Its breakdown is primarily driven by microbial degradation and photodegradation. theses.fr

Persistence in Soil:

The half-life of dichlorprop in soil can vary significantly depending on conditions. Reported half-lives range from 4 to 12 days. nih.govwho.int

Biodegradation is the main route of dissipation in soil. who.int Studies have shown that disappearance can be essentially complete within 14 days. who.int

The persistence can be influenced by the specific stereoisomer of dichlorprop. One study reported half-lives of 8.7 days for the (R)-isomer and 4.4 days for the (S)-isomer. nih.govresearchgate.net

Persistence in Water:

In aquatic environments, photodegradation (breakdown by sunlight) and microbial degradation appear to be the primary routes of dissipation. theses.fr

Hydrolysis (breakdown by reaction with water) is not considered a significant degradation pathway for dichlorprop. nih.gov

The persistence in water can be influenced by factors such as water chemistry and the presence of other substances. theses.fr

Persistence in Other Matrices:

Dichlorprop is not expected to be persistent in sediment systems. herts.ac.uk

Due to its low octanol-water partition coefficient, the potential for bioconcentration in aquatic organisms is considered low. nih.gov

Table 2: Half-life of Dichlorprop in Various Environmental Matrices The persistence of dichlorprop, quantified by its half-life, varies across different environmental compartments. This table summarizes reported half-life values in soil and water, highlighting the influence of specific conditions and degradation pathways.

| Environmental Matrix | Condition | Half-life (Days) | Primary Degradation Pathway | Reference |

| Soil | General | 8-12 | Biodegradation | who.int |

| Soil | Sandy Loam, Loam, Organic | 4-38 | Biodegradation | nih.gov |

| Soil | (S)-enantiomer | ~4 | Enantioselective transformation | researchgate.net |

| Soil | (R)-enantiomer | ~8 | Enantioselective transformation | researchgate.net |

| Water | Near-surface | 15 | Photolysis | who.int |

| Water | Aerobic aquatic environment | 14 | Microbial-mediated degradation | theses.fr |

Ecotoxicological Research and Environmental Impact Assessment Methodologies

Comprehensive Ecotoxicological Investigations on Non-Target Biota

Dichlorprop-sodium's potential to impact organisms other than its intended targets is a key area of ecotoxicological research. Studies have examined its effects on aquatic and terrestrial ecosystems, as well as on non-target vegetation.

Dichlorprop (B359615) and its various forms can enter aquatic environments through spray drift and runoff from treated fields. canada.ca The toxicity of dichlorprop to aquatic life varies among species.

Algae: Dichlorprop has been shown to be toxic to some aquatic plants. herts.ac.uk Studies on the effects of dichlorprop-methyl (B166029), an ester form of dichlorprop, on different algal species have revealed enantioselective toxicity. For instance, the S-enantiomer of dichlorprop-methyl was found to be more toxic to Chlorella pyrenoidosa and Chlorella vulgaris, while the R-enantiomer exhibited higher toxicity towards Scenedesmus obliquus. researchgate.netresearchgate.net Another study found that (S)-dichlorprop was more toxic to Chlorella vulgaris, whereas (R)-dichlorprop was more toxic to Scenedesmus obliquus. nih.gov These findings highlight the species-specific and enantiomer-specific nature of dichlorprop's impact on primary producers in aquatic ecosystems. researchgate.netresearchgate.netnih.gov

Invertebrates: Aquatic invertebrates have shown moderate sensitivity to dichlorprop. herts.ac.uk For instance, the ester form, dichlorprop-P (B76475) 2-ethylhexyl ester, has a moderate acute toxicity to Daphnia. herts.ac.uk

Fish: The toxicity of dichlorprop to fish is generally considered to be in the low to moderate range. herts.ac.uk The 2-ethylhexyl ester form of dichlorprop-P has shown moderate toxicity to fish. apvma.gov.au However, it is noted that this ester degrades rapidly in the water column. apvma.gov.au

Table 1: Aquatic Ecotoxicity of Dichlorprop Forms

| Organism | Dichlorprop Form | Endpoint | Toxicity Level | Source |

|---|---|---|---|---|

| Aquatic Plants | Dichlorprop-P | - | Moderately toxic | herts.ac.uk |

| Algae (Chlorella pyrenoidosa, Chlorella vulgaris) | Dichlorprop-methyl (S-enantiomer) | - | More toxic than R-enantiomer | researchgate.netresearchgate.net |

| Algae (Scenedesmus obliquus) | Dichlorprop-methyl (R-enantiomer) | - | More toxic than S-enantiomer | researchgate.netresearchgate.net |

| Aquatic Invertebrates | Dichlorprop-P | - | Less toxic | herts.ac.uk |

| Daphnia | Dichlorprop-P 2-ethylhexyl ester | Acute | Moderate | herts.ac.uk |

| Fish | Dichlorprop-P | - | Less to moderately toxic | herts.ac.uk |

| Fish | Dichlorprop-P 2-ethylhexyl ester | - | Moderate | apvma.gov.au |

The impact of dichlorprop on terrestrial life has also been a focus of research.

Soil Microorganisms: Soil microorganisms play a crucial role in the degradation of dichlorprop. researchgate.net The degradation process can be enantioselective, with different enantiomers breaking down at different rates. rsc.org For example, in some soil environments, the S-(-)-enantiomer of dichlorprop has been observed to degrade faster than the herbicidally active R-(+)-enantiomer. rsc.orgrsc.org The presence of other substances, such as peat, can influence the degradation rates of dichlorprop enantiomers in soil. researchgate.net

Earthworms: Earthworms are generally considered to be moderately sensitive to dichlorprop-P. herts.ac.uk They are vital for soil health, contributing to organic matter decomposition and nutrient cycling. stbiologicals.comuliege.be The presence of earthworms can influence the activity of soil microbes and potentially mitigate the effects of pesticides on soil microbial functions. nih.gov Agricultural practices, including the use of some pesticides, can reduce earthworm populations. mdpi.com

Avian Species: Dichlorprop-P is considered moderately toxic to birds. herts.ac.uk The ester and amine salt forms of dichlorprop-P have been shown to be slightly to moderately toxic to bobwhite quail in acute oral studies. apvma.gov.au

Mammalian Wildlife: The acute oral toxicity of dichlorprop-P to mammals is categorized as moderate. herts.ac.uk The 2-ethylhexyl ester form is also moderately toxic to mammals via the oral route. herts.ac.uk

As a herbicide, dichlorprop has the potential to harm non-target plants through mechanisms like spray drift. canada.caresearchgate.net Even at sublethal concentrations, herbicides can impact the growth, reproduction, and community structure of non-target plant species. researchgate.netmdpi.com The application of herbicides can lead to shifts in vegetation composition. ncasi.org To mitigate these risks, measures such as spray buffer zones are often required. canada.ca

Enantioselective Ecotoxicity Profiling of Dichlorprop Isomers

A significant aspect of dichlorprop's ecotoxicology is the differential behavior and toxicity of its enantiomers. researchgate.netjuniperpublishers.com While the R-(+)-enantiomer is primarily responsible for the herbicidal activity, the S-(-)-enantiomer is not inert and can exhibit its own toxicological effects. rsc.orgjuniperpublishers.com

Research has demonstrated enantioselectivity in both the degradation and toxicity of dichlorprop. researchgate.netrsc.org For example, studies have shown that the S-(-)-enantiomer of dichlorprop-methyl can be more toxic to certain algae species than the R-(+)-enantiomer. researchgate.netresearchgate.net Conversely, for other algal species, the R-enantiomer is more toxic. researchgate.net This highlights that the less herbicidally active enantiomer can still pose an ecological risk. acs.org

The interaction of dichlorprop enantiomers with other chiral molecules in the environment, such as natural polysaccharides, can also alter their toxic effects. nih.govpsu.edu

Methodological Advancements in Environmental Risk Assessment (ERA)

The environmental risk assessment (ERA) for pesticides like dichlorprop is a complex process that relies on modeling and experimental data to predict potential environmental concentrations and their subsequent effects.

Predicted Environmental Concentration (PEC) is a critical component of ecotoxicological risk assessment. erasm.org PEC values are typically calculated using models that consider the substance's properties, application rates, and environmental conditions. erasm.org

For dichlorprop, various models have been used to estimate its concentration in soil and water. The FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models are standard tools in the European Union for calculating PEC in surface water and sediment. nih.gov These models have different tiers of complexity, from simple Step 1 and 2 approaches to more complex Step 3 simulations. nih.gov

Advancements in ERA methodologies include the refinement of these models to better reflect real-world conditions. This can involve adjusting models based on pharmacokinetic data, the degradation of the substance, and specific agricultural practices. researchgate.net For example, some models have been adapted to better account for preferential flow (macropore flow) in soil, which can significantly affect the leaching of pesticides like dichlorprop. rivm.nl

Furthermore, there are ongoing efforts to improve the correlation between PEC values calculated by models and measured environmental concentrations (MECs) from monitoring programs. slu.se This involves comparing model outputs with real-world data and adjusting the models accordingly to increase their predictive accuracy. slu.se

Scientific Basis for Predicted No-Effect Concentration (PNEC) Derivation

The Predicted No-Effect Concentration (PNEC) is a critical threshold in environmental risk assessment, representing the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. researchgate.netwikipedia.orgchemsafetypro.com The derivation of the PNEC for This compound (B12670362) is a scientifically grounded process that relies on a comprehensive analysis of ecotoxicological data.

The primary data for PNEC derivation comes from a battery of standardized laboratory tests on a variety of organisms representing different trophic levels. These tests determine key toxicity endpoints:

Acute Toxicity: Measures the effects of short-term exposure. Key metrics include the LC50 (Lethal Concentration for 50% of the test population) and EC50 (Effective Concentration causing a response in 50% of the test population).

Chronic Toxicity: Assesses the effects of long-term exposure. The No-Observed-Effect Concentration (NOEC) is a crucial endpoint, representing the highest tested concentration at which no statistically significant adverse effects are observed compared to a control group. chemsafetypro.com

These studies are conducted on a range of aquatic and terrestrial organisms. For instance, toxicity data for dichlorprop and its forms have been generated for fish, aquatic invertebrates, algae, birds, and earthworms. agropages.comherts.ac.uk

The derivation of the PNEC involves applying an assessment factor (AF) to the lowest relevant toxicity value (e.g., the lowest LC50, EC50, or NOEC) from the available studies. researchgate.netchemsafetypro.com The magnitude of the AF depends on the uncertainty of the data. wikipedia.org A larger AF is used when extrapolating from a limited set of acute toxicity data, while a smaller AF may be applied when extensive chronic toxicity data from multiple species are available. wikipedia.orgchemsafetypro.com This tiered approach ensures a conservative and protective PNEC value. researchgate.net

For example, if the most sensitive aquatic organism in short-term tests is Daphnia, its LC50 value would be used with an appropriate AF to calculate the PNEC for the aquatic environment. chemsafetypro.com

Here is a summary of ecotoxicity data for Dichlorprop, which informs the PNEC derivation:

| Organism Type | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Rainbow Trout | LC50 (96 h) | 521 | agropages.com |

| Fish | Bluegill Sunfish | LC50 (48 h) | 165 | agropages.comnih.gov |

| Aquatic Invertebrate | Daphnia | LOEC (survival) | 100 | agropages.com |

| Algae | Freshwater green algae | ErC50 | 1100 | agropages.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Integration of Ecotoxicological Data into Predictive Environmental Risk Frameworks

The ecotoxicological data and the derived PNEC for this compound are fundamental components of predictive environmental risk frameworks. These frameworks are systematic approaches used to evaluate the likelihood of adverse ecological effects occurring as a result of environmental exposure to the substance.

The core of this framework is the risk characterization ratio (RCR), also known as the risk quotient (RQ). wikipedia.org The RCR is calculated by comparing the Predicted Environmental Concentration (PEC) of this compound with its PNEC. wikipedia.org

RCR = PEC / PNEC

A Predicted Environmental Concentration (PEC) is the estimated concentration of the substance in various environmental compartments (water, soil, sediment) resulting from its use. researchgate.net Its calculation considers factors like application rates, degradation rates, and environmental fate processes. whiterose.ac.ukresearchgate.net

The Predicted No-Effect Concentration (PNEC) represents the "safe" concentration for the environment. researchgate.netwikipedia.orgchemsafetypro.com

If the RCR is less than 1, it suggests that the predicted environmental concentration is below the level expected to cause harm, and therefore the risk is considered acceptable. chemsafetypro.com If the RCR is greater than or equal to 1, it indicates a potential risk, which may trigger further investigation or the implementation of risk mitigation measures.

These risk assessments are not static. They are subject to review and updates as new scientific data becomes available. For instance, the European Food Safety Authority (EFSA) has conducted peer reviews of the risk assessment for dichlorprop-P, considering its representative uses and potential for environmental exposure. researchgate.netnih.gov These reviews ensure that the regulatory status and use conditions for this compound are based on the most current scientific understanding of its environmental risks. researchgate.netnih.gov

The integration of ecotoxicological data into these frameworks allows for a comprehensive evaluation of the potential environmental impact of this compound, guiding its responsible use in agriculture and other applications.

Analytical Chemistry and Environmental Monitoring Research

Development and Validation of Analytical Methods for Dichlorprop-Sodium (B12670362) and Metabolites

The development of reliable analytical methods is fundamental to understanding the environmental behavior of this compound. These methods must be capable of detecting not only the parent compound but also its various degradation products.

Advanced chromatographic techniques are the cornerstone for the analysis of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method due to its high sensitivity and specificity, often requiring minimal sample preparation. lcms.czresearchgate.net For instance, an LC-MS/MS method has been developed for the direct injection analysis of acidic herbicides, including dichlorprop (B359615), in water samples, achieving low limits of detection. lcms.cz This technique, operating in electrospray ionization (ESI) negative mode, is effective for analyzing phenoxy acids in various matrices like cereals. nih.govtandfonline.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for determining residues in soil. epa.govnih.gov This method often requires a derivatization step, such as methylation, to convert the acidic herbicide into a more volatile form suitable for GC analysis. epa.gov For example, a method for soil analysis involves extraction, solid-phase extraction cleanup, methylation with BF₃/methanol (B129727), and subsequent quantification by GC-MS. epa.gov GC-MS has been used to achieve limits of quantification for dichlorprop as low as 0.0001 µg/g in wet soil. nih.gov

| Technique | Matrix | Limit of Quantification (LOQ) | Recovery Range (%) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Cereals (Rye) | Not specified, but levels found below LOQ | 90 - 120 | nih.gov |

| LC-MS/MS | Water | 0.02 µg/L | 88 - 120 | lcms.cz |

| GC-MS | Soil | 0.0001 µg/g (wet soil) | 80 - 123 (depending on soil type) | nih.gov |

| Chiral LC-MS/MS | Natural Waters | 4 ng/L | ~75 | researchgate.netnih.gov |

Capillary electrophoresis (CE) has emerged as a valuable technique for both chiral and achiral analysis of dichlorprop. nih.govspringernature.com Dichlorprop possesses a chiral center, resulting in two enantiomers, with only the (+)-isomer exhibiting herbicidal activity. mdpi.com CE, particularly in the electrokinetic chromatography (EKC) mode, allows for the separation of these enantiomers by incorporating a chiral selector into the separation medium. nih.govmdpi.com

For chiral separations, cyclodextrins (CDs) are commonly used as chiral selectors. mdpi.comnih.gov For example, a baseline separation of dichlorprop enantiomers was achieved in approximately 15 minutes using trimethyl-β-cyclodextrin (TM-β-CD) as the chiral selector. mdpi.com The sensitivity of CE methods can be significantly improved by coupling them with preconcentration techniques like solid-phase extraction (SPE) and large volume sample stacking (LVSS), lowering the limit of detection from 35.0 µg/L to 0.47 µg/L. mdpi.com

Effective sample preparation is critical for accurate quantification, as it involves extracting the analyte from a complex matrix and removing interferences. cdc.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has been adapted for the analysis of acidic herbicides like dichlorprop in food matrices such as cereals and produce. nih.govtandfonline.comacs.org A modified QuEChERS approach may involve an alkaline hydrolysis step to release covalently bound compounds before extraction with acetonitrile (B52724) and partitioning salts. nih.govtandfonline.comacs.org Studies have shown that for certain acidic pesticides, an acidified QuEChERS method (A-QuEChERS), using acetonitrile with 1% formic acid, can yield satisfactory recoveries (>90%) without a cleanup step. eurl-pesticides.eu

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and preconcentration of dichlorprop from water and soil samples. acs.orgresearchgate.netnih.gov The process typically involves conditioning a C18 cartridge, loading the acidified sample extract, and eluting the analyte with an appropriate solvent like methanol or an acetone/hexane mixture. epa.govacs.org An SPE method combined with sodium hydroxide (B78521) extraction has proven effective for analyzing dichlorprop in soils with varying organic carbon content, demonstrating recoveries between 80% and 123%. nih.govacs.org

Liquid-Liquid Extraction (LLE): LLE is a traditional method used for extracting dichlorprop. It involves partitioning the analyte between an aqueous sample and an immiscible organic solvent, such as dichloromethane (B109758). mdpi.comscispace.com For instance, after an initial extraction from soil, LLE with dichloromethane has been used as part of the sample preparation for chiral analysis. mdpi.com

Enantiomer-Specific Analytical Procedures for Environmental Samples

Since only one enantiomer of dichlorprop is herbicidally active, it is crucial to develop enantiomer-specific analytical methods to accurately assess its environmental behavior and risk. mdpi.comresearchgate.net Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for this purpose. researchgate.netnih.gov

A method utilizing supramolecular solvent-based microextraction (SUSME) followed by chiral LC-MS/MS has been developed for the quantitation of R- and S-enantiomers of dichlorprop in natural waters. researchgate.netnih.gov This method achieved low quantitation limits of 4 ng/L for each enantiomer and was successfully applied to river and groundwater samples. researchgate.netnih.gov Another approach involves centrifugal partition chromatography (CPC), which has been compared to HPLC for the preparative separation of dichlorprop enantiomers, showing comparable loading capacities but lower solvent consumption for CPC. nih.gov

| Method | Chiral Selector/Column | Matrix | Quantitation Limit (per enantiomer) | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (EKC) | Trimethyl-β-cyclodextrin (TM-β-CD) | Soil (degradation study) | 0.47 µg/L (with SPE preconcentration) | mdpi.com |

| LC-MS/MS | Permethylated α-cyclodextrin | Natural Waters | 4 ng/L | researchgate.netnih.gov |

| Centrifugal Partition Chromatography (CPC) | Bis-1,4-(dihydroquinidinyl)phthalazine additive | Preparative Separation | Not Applicable | nih.gov |

Environmental Dissipation and Residue Dynamics Studies

Understanding how this compound dissipates in the environment is key to evaluating its persistence and potential for long-term contamination. These studies often involve field trials under realistic agricultural conditions.

Field studies are essential for determining the dissipation rate and half-life of dichlorprop under real-world conditions. nih.gov A study conducted in wheat fields across three different provinces in China investigated the dissipation of dichlorprop-P (B76475). researchgate.netmdpi.com The results showed that the dissipation in wheat plants followed first-order kinetics. researchgate.netmdpi.com

The half-life of dichlorprop-P in wheat plants was found to be between 1.9 and 2.5 days. researchgate.netmdpi.com This relatively rapid dissipation suggests that under the studied conditions, the compound does not persist long in the plant. At harvest, the terminal residues in wheat grains and straw were well below the maximum residue limits (MRLs) established by the European Union. researchgate.netmdpi.com

| Location (China) | First-Order Kinetics Equation | Correlation Coefficient (R²) | Half-Life (t₁/₂) in Days | Reference |

|---|---|---|---|---|

| Shandong | C = 4.4168e-0.366t | 0.9705 | 1.9 | researchgate.netmdpi.com |

| Jiangsu | C = 6.4795e-0.273t | 0.9856 | 2.5 | researchgate.netmdpi.com |

| Heilongjiang | C = 5.3789e-0.344t | 0.9882 | 2.0 | researchgate.netmdpi.com |

Agricultural and Horticultural Efficacy Research

Evaluation of Novel Formulation Efficacy and Environmental Footprint

Performance Characteristics of Ionic Liquid-Based Formulations

The transformation of traditional agrochemicals into ionic liquid forms, often termed Herbicidal Ionic Liquids (HILs), has emerged as a promising strategy to enhance efficacy and address issues associated with conventional formulations. nih.govacs.org HILs are salts with melting points below 100 °C, composed of an organic cation and, in this context, a herbicidal anion like dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propionate). nih.govmdpi.com This approach allows for the modification of physicochemical properties to improve performance. nih.govacs.org By selecting appropriate cations, researchers can create HILs with desirable characteristics such as reduced volatility, adjustable water solubility, and enhanced surface-active properties, which may eliminate the need for separate adjuvants. nih.govacs.orgagropages.com

Research into dichlorprop-based HILs has demonstrated their potential for high herbicidal efficacy. A study involving the synthesis of a series of HILs with tetraalkylammonium cations and the dichlorprop anion showed significant biological activity against dicotyledonous weeds like common lambsquarters (Chenopodium album) and cornflower (Centaurea cyanus). daneshyari.com The effectiveness of these HILs is closely linked to their ability to act as surfactants, which improves the wetting of plant surfaces. daneshyari.com This enhanced surface activity facilitates the penetration of the active substance through the leaf cuticle and into the plant's tissues. daneshyari.comresearchgate.net

The study found that HILs with longer alkyl substituents in the cation, specifically dodecyltrimethylammonium, trimethyl(tetradecyl)ammonium, and trimethyl(octadecyl)ammonium, exhibited the highest herbicidal efficacy against both tested weed species. daneshyari.com This increased activity is justified by their superior surface-activation and wetting properties, as evidenced by lower surface tension and contact angle values compared to the sodium salt of dichlorprop. daneshyari.com The octanol-water partition coefficient values also suggest a low potential for bioaccumulation in the soil. daneshyari.com

Table 1: Physicochemical and Herbicidal Properties of Dichlorprop-Based Ionic Liquids

| Cation | Surface Tension (mN/m) | Contact Angle (°) | Herbicidal Efficacy vs. Common Lambsquarters (%) | Herbicidal Efficacy vs. Cornflower (%) |

| Dodecyltrimethylammonium | 27 | 43 | 95 | 92 |

| Trimethyl(tetradecyl)ammonium | 28 | 45 | 98 | 94 |

| Trimethyl(octadecyl)ammonium | 29 | 48 | 96 | 93 |

| Reference: Sodium Dichlorprop | 72 | 110 | 75 | 70 |

Assessment of Controlled-Release Nanohybrid Delivery Systems

Controlled-release formulations (CRF) are a key technology for improving the efficiency of herbicides and minimizing their environmental impact. imrpress.com Nanohybrid materials, particularly layered double hydroxides (LDHs), have been investigated as carriers for anionic herbicides like dichlorprop. ukm.myresearchgate.net LDHs consist of positively charged brucite-like layers with interlayer anions that can be exchanged with active ingredients, a process known as intercalation. ukm.myresearchgate.net This structure allows for the storage and subsequent slow release of the herbicide.

The synthesis of dichlorprop-Zn/Al-hydrotalcite nanohybrids has been achieved through two primary methods: direct co-precipitation and indirect ion exchange. ukm.my The resulting nanohybrids exhibit an expanded basal spacing compared to the original LDH, confirming the successful intercalation of dichlorprop anions into the interlayer gallery. ukm.myresearchgate.net Research indicates that the synthesis method affects the material's properties; the ion-exchange method can result in a higher loading of the dichlorprop herbicide and a less crystalline structure, which are desirable properties for a controlled-release formulation. ukm.my

The release of dichlorprop from these nanohybrids is governed by an ion-exchange process, where the intercalated herbicide is swapped with anions present in the surrounding solution, such as carbonates or hydroxyls. ukm.my Studies show an initial rapid release followed by a more sustained, slower release phase. ukm.myresearchgate.net The rate and extent of release are influenced by the concentration of anions in the release medium. ukm.my For instance, the release of dichlorprop into a sodium carbonate solution was found to be higher and faster from the nanohybrid synthesized via the indirect ion-exchange method compared to the one made by co-precipitation. ukm.my This controlled-release mechanism can prolong the herbicide's effectiveness and reduce the amount needed for application. ukm.my

Table 2: Structural and Release Characteristics of Dichlorprop-LDH Nanohybrids

| Synthesis Method | LDH Basal Spacing (Å) | Nanohybrid Basal Spacing (Å) | Dichlorprop Loading (%) | Maximum Release in 0.01M Na₂CO₃ (%) |

| Direct Co-precipitation (DPPADI) | 8.9 | 21.7 | Lower | ~55 |

| Indirect Ion Exchange (DPPAEX) | 8.9 | 18.7 | Higher | ~75 |

Herbicide Resistance Research in Target Weeds

Mechanisms of Dichlorprop (B359615) Resistance Evolution in Weed Biotypes

Weed populations can evolve resistance to dichlorprop and other synthetic auxin herbicides through two primary categories of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.govpesticidestewardship.org TSR involves modifications to the herbicide's specific molecular target within the plant, while NTSR encompasses a variety of other physiological processes that prevent the herbicide from reaching its target at a lethal concentration. nih.govnih.govpesticidestewardship.orgnih.govresearchgate.netgrowiwm.org

Characterization of Target-Site Resistance Mechanisms

Target-site resistance to synthetic auxin herbicides like dichlorprop is complex due to the intricate nature of the auxin signaling pathway. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and eventual plant death. nih.gov The primary targets are components of the auxin co-receptor complex, which includes Transport Inhibitor Response 1/Auxin Signaling F-BOX (TIR1/AFB) proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govbiorxiv.org

Mutations in the genes encoding these proteins can reduce the binding affinity of the herbicide, thereby conferring resistance. nih.gov Research on various weed species has identified specific mutations that lead to resistance against auxin herbicides. While studies focusing exclusively on dichlorprop are limited, the shared mode of action allows for inferences from research on other Group 4 herbicides.

Key Findings from Auxin Herbicide TSR Research:

Mutations in Aux/IAA Co-receptors: A significant breakthrough in understanding auxin resistance was the discovery of mutations in Aux/IAA genes. For instance, a population of Indian hedge mustard (Sisymbrium orientale) evolved resistance to 2,4-D due to an in-frame deletion of 27 base pairs in the SoIAA2 gene, which affects the degron tail of the Aux/IAA protein responsible for auxin binding. biorxiv.org Another study identified a point mutation (Leu 175 Pro) in the SoIAA34 gene in a different 2,4-D resistant S. orientale population. nih.gov Similarly, a single amino acid substitution (Gly127Asn) in the degron motif of the IAA16 gene was found to confer strong resistance to dicamba (B1670444) in a kochia (Bassia scoparia) population. biorxiv.org

Mutations in TIR1/AFB Receptors: Genetic screens in the model plant Arabidopsis thaliana have shown that mutations in the F-box protein AFB5 can confer resistance to picolinate auxin herbicides, demonstrating that alterations in the primary auxin receptor can be a mechanism of resistance. nih.gov

These findings confirm that genetic modification of the auxin perception machinery is a viable pathway for the evolution of high-level resistance. Any mutation that alters the structural integrity of the herbicide-binding pocket on either the TIR1/AFB or Aux/IAA protein could potentially lead to dichlorprop resistance.

Table 1: Examples of Target-Site Mutations Conferring Resistance to Synthetic Auxin Herbicides

| Weed Species | Herbicide(s) | Gene | Type of Mutation | Reference |

| Sisymbrium orientale | 2,4-D | SoIAA2 | 27 bp in-frame deletion | biorxiv.org |

| Sisymbrium orientale | 2,4-D, MCPA, fluroxypyr | SoIAA34 | Point mutation (Leu 175 Pro) | nih.gov |

| Bassia scoparia | Dicamba | IAA16 | Point mutation (Gly127Asn) | biorxiv.org |

| Arabidopsis thaliana | Picloram | AFB5 | Not specified | nih.gov |

Investigation of Non-Target-Site Resistance: Enhanced Metabolic Detoxification

Non-target-site resistance (NTSR) is a significant concern as it can confer cross-resistance to herbicides with different modes of action. nih.govnih.govresearchgate.netgrowiwm.org The most common form of NTSR is enhanced metabolic detoxification, where resistant plants can more rapidly break down the herbicide into non-toxic substances before it can cause significant harm. pesticidestewardship.orgfrontiersin.org

This metabolic process typically occurs in phases, with Phase I reactions often catalyzed by cytochrome P450 monooxygenases (P450s). nih.govbiorxiv.orgnih.gov These enzymes hydroxylate the herbicide, making it more water-soluble and susceptible to further degradation in Phase II by enzymes like glutathione S-transferases (GSTs).

Research Highlights on Metabolic Resistance to Herbicides:

Role of Cytochrome P450s: P450s are a large and diverse family of enzymes known to be central to the metabolism of many herbicides. nih.govbiorxiv.orgnih.govfrontiersin.org Studies have shown that the overexpression of certain P450 genes is linked to herbicide resistance. For example, a specific P450 gene, CYP81A10v7, identified in a multiple-herbicide resistant population of rigid ryegrass (Lolium rigidum), was shown to confer resistance to herbicides from at least five different modes of action when transferred into rice. uwa.edu.au While this study did not specifically test dichlorprop, the broad-spectrum nature of this metabolic resistance highlights the potential for P450s to detoxify various herbicides, including synthetic auxins.

Microbial Degradation Pathways: Research into the microbial degradation of dichlorprop in soil has identified specific genes, such as rdpA and sdpA, which encode for dioxygenase enzymes that initiate the breakdown of the (R)- and (S)-enantiomers of dichlorprop, respectively. nih.govnih.govresearchgate.net While this research focuses on soil microbes, it reveals enzymatic pathways for dichlorprop degradation that could potentially be analogous to those that evolve in resistant weed biotypes.

The evolution of enhanced metabolism is considered a major threat because it is often a quantitative trait involving multiple genes, making it more difficult to characterize and manage than single-gene target-site mutations. frontiersin.org

Population Genetic Dynamics and Evolutionary Trajectories of Resistance under Selection Pressure

The evolution of herbicide resistance in a weed population is a dynamic process governed by several key factors. The repeated use of dichlorprop or other Group 4 herbicides imposes strong selection pressure, favoring the survival and reproduction of rare, naturally occurring resistant individuals. ipco.ca Over time, the frequency of resistance alleles in the population increases, eventually leading to a noticeable failure of weed control. awsjournal.org

Several factors influence the rate at which resistance evolves:

Initial Frequency of Resistance Alleles: The starting frequency of resistance genes within a weed population is a critical determinant. Herbicide resistance can evolve from pre-existing genetic variation, which is often present at very low frequencies in a population even before the introduction of a herbicide.

Genetic Basis of Resistance: The nature of the resistance gene(s) (e.g., dominant or recessive, single or multiple genes) affects how quickly resistance spreads.

Weed Biology: The reproductive capacity, mating system (self-pollinating vs. outcrossing), and seed/pollen dispersal mechanisms of the weed species influence the spread of resistance genes. Outcrossing species with high genetic diversity may be more prone to evolving resistance. nih.gov

Selection Pressure: The intensity of selection is a major driver. This is influenced by the herbicide's efficacy, its persistence in the soil, and the frequency of its application. Continuous use of the same herbicide mode of action year after year exerts the highest selection pressure. ipco.caawsjournal.org

The evolutionary trajectory of resistance is often not a simple, linear path. It can involve the selection of a single major resistance mechanism or the gradual accumulation of multiple minor resistance genes, leading to "creeping" resistance that becomes more severe over generations. researchgate.net Gene flow through pollen and seed can also play a crucial role in introducing resistance alleles into new populations and accelerating the spread of resistance across a landscape. researchgate.net

Molecular and Genetic Basis of Dichlorprop Resistance in Weed Species

The molecular foundation of resistance to dichlorprop and other synthetic auxins lies in genetic changes that either alter the herbicide's target site or enhance its detoxification. As outlined in previous sections, specific genes have been implicated in these resistance mechanisms.

Identified Genes and Their Roles in Auxin Herbicide Resistance:

Aux/IAA and TIR1/AFB Gene Families: These gene families are the primary targets for the evolution of target-site resistance. Mutations, deletions, or changes in the expression of specific members of these families, such as SoIAA2, SoIAA34, IAA16, and AFB5, have been directly linked to resistance to various auxin herbicides. biorxiv.orgnih.govnih.gov These genes control the auxin signaling pathway, and alterations can disrupt the binding of synthetic auxins while maintaining essential functions for normal plant development.

Cytochrome P450 Gene Superfamily: This large group of genes is a key source for non-target-site resistance. Specific P450 genes, such as CYP81A10v7 in Lolium rigidum, have been shown to metabolize and detoxify herbicides from multiple chemical classes. uwa.edu.au The upregulation or altered expression of one or more P450 genes can lead to the rapid breakdown of dichlorprop in a resistant weed biotype.

Dioxygenase-Encoding Genes: Genes like rdpA and sdpA, identified in soil bacteria, encode enzymes that specifically degrade dichlorprop enantiomers. nih.govnih.govresearchgate.net The study of these microbial genes provides a model for understanding the types of enzymes and genetic sequences that could be involved in the metabolic resistance pathways within weeds.

Understanding the specific genetic changes responsible for resistance is crucial for developing molecular diagnostic tools to detect resistance early and for designing new herbicides that can overcome existing resistance mechanisms.

Strategic Approaches for Resistance Management and Mitigation in Agroecosystems

Given the evolutionary inevitability of herbicide resistance under persistent selection pressure, proactive and integrated weed management (IWM) strategies are essential to preserve the utility of dichlorprop and other herbicides. The primary goal of resistance management is to reduce the selection pressure for resistant biotypes, thereby delaying their evolution and spread. pesticidestewardship.org

Implementation of Herbicide Mode of Action Rotation and Mixtures

A cornerstone of chemical weed control strategy is the diversification of herbicide modes of action. Relying solely on Group 4 herbicides like dichlorprop will invariably select for resistant weeds.

Herbicide Rotation: This strategy involves rotating between herbicides with different modes of action in successive growing seasons or applications. manageresistancenow.cacroplife.org.au For example, if dichlorprop (Group 4) is used one year, a herbicide from a different group (e.g., an ALS inhibitor - Group 2, or a PPO inhibitor - Group 14) should be used to control the same weed spectrum in the following year. This practice helps control weeds that may be resistant to one mode of action with a different, effective mode of action. manageresistancenow.ca

Herbicide Mixtures (Tank-Mixing): Applying a tank mix of two or more herbicides with different modes of action that are both effective against the target weed(s) is a powerful resistance management tactic. manageresistancenow.cacroplife.org.auagweb.comawsjournal.org This approach significantly reduces the probability of a weed surviving treatment, as it would need to possess resistance mechanisms to multiple herbicides simultaneously. weedsmart.org.au Research on multiple herbicide-resistant kochia has demonstrated that three-way mixtures of auxin herbicides, including dichlorprop-p (B76475), 2,4-D, and dicamba, can provide synergistic and highly effective control of populations resistant to individual components. cambridge.orgcambridge.orgresearchgate.net When using mixtures, it is critical that each component is applied at a rate that would be effective if used alone. croplife.org.au

Table 2: Example Herbicide Rotation Strategy Involving Dichlorprop (Group 4)

| Year | Crop | Herbicide Program Example | Primary Herbicide Mode(s) of Action |

| 1 | Cereal | Dichlorprop + MCPA | Group 4 |

| 2 | Oilseed | Clethodim + Glyphosate | Group 1 + Group 9 |

| 3 | Cereal | Florasulam + Fluroxypyr | Group 2 + Group 4 |

| 4 | Pulse | Imazamox + Bentazon | Group 2 + Group 6 |

By integrating these chemical strategies with other IWM practices such as crop rotation, cover cropping, and mechanical weed control, growers can create a more sustainable and resilient weed management system that mitigates the risk of resistance to dichlorprop-sodium (B12670362). manageresistancenow.caagweb.comhracglobal.com

Development of Integrated Weed Management Programs

The rise of herbicide-resistant weeds necessitates a shift from reliance on single chemical solutions to the adoption of Integrated Weed Management (IWM) programs. IWM is a comprehensive approach that combines multiple tactics—cultural, mechanical, biological, and chemical—to manage weed populations effectively and sustainably. growiwm.org For herbicides like this compound, inclusion in an IWM framework is crucial to preserve its efficacy and mitigate the further development of resistance.

An IWM program that incorporates this compound, particularly in cereal crops, would be built on a foundation of proactive, non-chemical strategies. lainco.com The primary goal is to reduce the selection pressure for herbicide resistance by minimizing weed seed production and depleting the weed seed bank in the soil.

Key Components of an IWM Program Including this compound:

Crop Rotation: Diversifying crop rotations is a cornerstone of IWM. canadianagronomist.ca Alternating between different crop types, such as winter and spring cereals, broadleaf crops like canola or field peas, and perennial forages, disrupts the life cycles of specific weeds. canadianagronomist.cagrainews.ca This allows for the use of different herbicide modes of action in subsequent years, preventing the repeated use of synthetic auxins like this compound on the same field. grainews.ca

Cultural Weed Control: These practices aim to give the crop a competitive advantage over weeds.

Increased Seeding Rates: Denser crop stands can more effectively compete with weeds for light, water, and nutrients, thereby suppressing weed growth. canadianagronomist.ca

Competitive Cultivars: Selecting crop varieties that are known to be more vigorous and competitive can aid in weed suppression.

Altering Planting Dates: Adjusting the timing of planting can help the crop establish before major weed flushes occur. lainco.com

Cover Crops: Planting cover crops between cash crops can prevent weed establishment during fallow periods. growiwm.org

Mechanical and Physical Control: Methods such as tillage can bury weed seeds and control emerged weeds before planting. growiwm.org Strategic, occasional tillage in a no-till system can be effective against certain annual weeds. In-crop cultivation, where feasible, provides another non-chemical control option.

Strategic Chemical Control: Within an IWM framework, herbicides are used judiciously rather than as a standalone solution.

Herbicide Rotation and Tank-Mixing: To delay resistance, it is essential to rotate herbicides with different modes of action. growiwm.org When using this compound (Group 4), it should be rotated with herbicides from other groups in subsequent seasons. Furthermore, using tank-mixes with multiple effective modes of action within a single application is a key strategy. growiwm.org For instance, research has shown that three-way mixtures of auxinic herbicides can effectively control MHR kochia. cambridge.org

Timely Application: Applying herbicides when weeds are small and more susceptible is critical for maximizing efficacy. growiwm.org

Scouting and Monitoring: Regular field scouting is necessary to identify weed species present, assess their growth stages, and monitor the effectiveness of control measures. growiwm.org This allows for informed and timely management decisions.

The development of a successful IWM program is site-specific and depends on the particular weeds, crops, and environmental conditions of a given farm operation. growiwm.org By integrating this compound into a diverse set of management practices, its utility as a weed control tool can be extended while promoting long-term agricultural sustainability. grainews.ca

Environmental Remediation and Sustainable Management Technologies

Bioremediation Strategies for Dichlorprop (B359615) Contamination

Bioremediation harnesses biological processes to break down or remove contaminants from the environment and is considered a cost-effective and environmentally friendly approach. rsc.orgnih.gov

Phytoremediation Potential and Mechanisms

Phytoremediation utilizes plants to clean up contaminated soil and water. mdpi.com This sustainable technique employs several mechanisms, including phytoextraction, phytostabilization, phytodegradation, and phytovolatilization, to manage pollutants. mdpi.comnih.gov

Phytoextraction: In this process, plants absorb contaminants from the soil through their roots and translocate them to the shoots. mdpi.com While effective for some pollutants, the efficiency of phytoextraction for organic compounds like Dichlorprop can vary.

Phytostabilization: This mechanism involves the immobilization of contaminants in the soil by plant roots, reducing their bioavailability and preventing their migration into groundwater or the food chain. nih.gov

Phytodegradation: Plants can produce enzymes that break down organic pollutants into less harmful substances. mdpi.com This process, also known as phytotransformation, is a key mechanism for the remediation of herbicide contamination. nih.gov

Phytovolatilization: Some plants can absorb volatile contaminants and release them into the atmosphere in a less toxic form. mdpi.com

The selection of appropriate plant species with deep root systems and rapid growth rates is crucial for successful phytoremediation. mdpi.com

Application of Microbial Degradation in Contaminated Matrices

Microbial degradation is a primary pathway for the dissipation of Dichlorprop in the environment. theses.frnih.gov Various microorganisms, including bacteria and fungi, have demonstrated the ability to break down this herbicide. rsc.orgagronomyjournals.com